molecular formula C13H18N2O4 B6301076 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid CAS No. 2097068-40-9

5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid

Cat. No.: B6301076
CAS No.: 2097068-40-9
M. Wt: 266.29 g/mol
InChI Key: WNLRCSZFRJPSEM-UHFFFAOYSA-N
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Description

5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid: is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure. This compound is often used as a building block in organic synthesis due to its unique structural properties and reactivity. The presence of the Boc (tert-butoxycarbonyl) protecting group enhances its stability and makes it easier to handle in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the compound can be synthesized through a series of reactions including alkylation, cyclization, and Boc protection .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: What sets 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid apart from similar compounds is its specific structural configuration and the presence of the Boc protecting group. This makes it particularly useful in synthetic chemistry for creating complex molecules with high precision .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-7-5-9-8(4-6-14-9)10(15)11(16)17/h4,6,10,14H,5,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLRCSZFRJPSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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